Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate

Organic Synthesis Solid-State Chemistry Purification

Researchers optimizing benzothiophene-based SAR protocols require precise substitution patterns; generic analogs alter reactivity and invalidate synthetic routes. Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate (CAS 59812-34-9) delivers the defined 3-Cl/6-Me architecture essential for reproducible cross-coupling, nucleophilic substitution, and ECE mechanistic studies. • Mp 88-92 °C ensures consistent handling and storage predictability • ≥98% purity supports reliable multi-step synthesis and LC-MS calibration • Commercially available for R&D with global shipping from multiple qualified suppliers

Molecular Formula C11H9ClO2S
Molecular Weight 240.71 g/mol
CAS No. 59812-34-9
Cat. No. B188795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate
CAS59812-34-9
Molecular FormulaC11H9ClO2S
Molecular Weight240.71 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=C(S2)C(=O)OC)Cl
InChIInChI=1S/C11H9ClO2S/c1-6-3-4-7-8(5-6)15-10(9(7)12)11(13)14-2/h3-5H,1-2H3
InChIKeyMGACFENQJJMRFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate: Properties & Sourcing


Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate (CAS 59812-34-9) is a benzothiophene derivative characterized by a methyl ester at position 2, a chlorine atom at position 3, and a methyl group at position 6 on the benzothiophene core [1]. It is a solid at room temperature with a reported melting point range of 88–92 °C and is commercially available in purities typically ranging from 95% to 99% . As a substituted benzothiophene, this compound serves primarily as a synthetic intermediate in medicinal chemistry and organic synthesis, particularly as a building block for the construction of more complex pharmacologically relevant structures . Its procurement is supported by multiple chemical suppliers for research and development purposes only .

S
Substituted benzothiophene building block for medicinal chemistry synthesis
3-chloro, 6-methyl substitution pattern
P
High-purity synthetic intermediate for complex pharmacophore construction
Reported 99% HPLC purity specification available
W
Suitable for cross-coupling and nucleophilic substitution workflows
Solid-state stability supports room-temperature handling

Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate: Specificity Over Analogs


Benzothiophene derivatives with varying substitution patterns exhibit distinct physicochemical properties, reactivity profiles, and synthetic utility that preclude generic substitution [1]. The presence of the 3-chloro and 6-methyl groups in Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate confers specific electronic and steric characteristics that influence its melting point, solubility, and downstream reactivity in cross-coupling and nucleophilic substitution reactions [2]. Attempting to replace this compound with close analogs such as the unsubstituted methyl benzothiophene-2-carboxylate, the 3-chloro analog lacking the 6-methyl group, or the 6-methyl analog lacking the 3-chloro group would result in altered reaction outcomes, different physical handling requirements, and potentially invalidate synthetic protocols optimized for the specific substitution pattern [2]. The quantitative evidence below substantiates the necessity for precise compound selection.

Target Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate
Substitute Risk Removing 6-methyl or 3-chloro alters melting point and reactivity profiles Physical handling may shift; synthetic protocols may require re-optimization
Target Methyl ester derivative (CAS 59812-34-9)
Substitute Risk Carboxylic acid analog has lower purity specification (95% vs 99%) Impurity profile may differ; downstream reactivity not guaranteed equivalent
Target 3-Chloro benzothiophene scaffold
Substitute Risk Bromo/iodo analogs may follow different electrochemical reduction pathways Reductive cleavage product distribution may differ; mechanistic context review required

Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate: Differentiation Evidence vs. Analogs


Melting Point: Solid-State Stability Advantage

Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate exhibits a melting point of 88–92 °C, which is significantly higher than that of the non-methylated 3-chloro analog Methyl 3-chlorobenzo[b]thiophene-2-carboxylate (78–84 °C) . This 10 °C shift in melting point, attributable to the additional 6-methyl substituent, provides enhanced solid-state stability at room temperature and facilitates handling and purification compared to the lower-melting analog .

Melting Point Context
Reported comparison
Target: 88–92 °C vs. non-methylated analog: 78–84 °C (~10 °C higher)
Supports solid-state handling workflow at room temperature
Literature values from commercial suppliers; source-specific review recommended
Organic Synthesis Solid-State Chemistry Purification

Purity Specification Advantage

Commercial sources for Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate offer a higher minimum purity specification of 99% compared to the 95% minimum purity typically specified for the corresponding carboxylic acid derivative, 3-chloro-6-methyl-1-benzothiophene-2-carboxylic acid (CAS 34576-96-0) . The 99% HPLC purity specification ensures lower levels of potentially interfering impurities, which is critical for synthetic transformations where side reactions can compromise yield and product quality .

Purity Specification
Specification review
Target: 99% (HPLC) vs. carboxylic acid analog: 95% (4 percentage points higher)
May support more predictable reactivity in downstream transformations
Commercial supplier specifications; COA review advised
Medicinal Chemistry Process Chemistry Quality Control

Electrochemical Reduction Selectivity

In a systematic electrochemical study of methyl 3-halo-1-benzothiophene-2-carboxylates, the 3-chloro derivative (compound 1) undergoes reduction via an ECE mechanism, exclusively yielding the dehalogenated methyl 1-benzothiophene-2-carboxylate, with no dimer formation observed [1]. This contrasts with the behavior of other 3-halo analogs (e.g., bromo, iodo) which may exhibit different reduction potentials and product distributions. While the study did not include the 6-methyl substituted compound, the presence of the 3-chloro group is established as a critical determinant of reductive cleavage efficiency and product selectivity [2].

Electrochemical Reduction
Class-level inference
3-chloro analog yields exclusively dehalogenated product via ECE mechanism; no dimer observed
Context for reductive transformation method development
Study used non-methylated 3-chloro parent; 6-methyl effect not directly assessed [1]
Electrochemistry Synthetic Methodology Reaction Mechanism

Molecular Weight Distinction for Analysis

Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate possesses a molecular weight of 240.71 g/mol, which is 14.03 g/mol higher than that of the non-methylated analog Methyl 3-chlorobenzo[b]thiophene-2-carboxylate (226.68 g/mol) and 34.45 g/mol higher than the non-chlorinated analog Methyl 6-methylbenzo[b]thiophene-2-carboxylate (206.26 g/mol) . This distinct molecular weight provides unambiguous mass spectrometric differentiation from closely related impurities or synthetic intermediates, facilitating accurate LC-MS monitoring and quality control during multi-step syntheses .

Molecular Weight
Reported comparison
240.71 g/mol; +14.03 vs. non-methylated, +34.45 vs. non-chlorinated analog
Supports unambiguous LC-MS differentiation in reaction monitoring
Calculated from molecular formula C11H9ClO2S
Analytical Chemistry LC-MS Metabolomics

Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate: Top Application Scenarios


Precision Benzothiophene Scaffold Synthesis

This compound is optimally deployed as a synthetic intermediate in medicinal chemistry programs where both the 3-chloro and 6-methyl substituents are required for downstream structure-activity relationship (SAR) exploration. The higher melting point (88–92 °C) and 99% purity specification ensure reliable handling and reproducible outcomes in multi-step syntheses, particularly in the preparation of anti-inflammatory and analgesic drug candidates .

Electrochemical Dehalogenation Studies

For researchers investigating electrochemical reduction methodologies, this compound serves as a model substrate for studying ECE mechanisms and clean dehalogenation pathways. The established behavior of the 3-chloro substituent, leading exclusively to the dehalogenated product without dimer formation, provides a predictable system for mechanistic investigations and method development [1].

Analytical Reference Standard & Method Development

The distinct molecular weight (240.71 g/mol) and well-defined physical properties make this compound suitable as a reference standard for LC-MS method development and quality control of benzothiophene-containing reaction mixtures. Its commercial availability at high purity (99%) supports its use as a calibration standard for quantitative analysis of structurally related impurities and synthetic intermediates .

Application
Selection Property
Validation Focus
Benzothiophene scaffold SAR synthesis
Substitution pattern: 3-Cl, 6-CH3 ester
Reactivity and purity specification review
Electrochemical dehalogenation studies
3-chloro ECE reduction pathway
Product selectivity and method context
LC-MS analytical reference
Distinct molecular weight (240.71 g/mol)
Mass spec differentiation and calibration

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